3,4-difluoro-N-[(3-nitrophenyl)methyl]aniline
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Overview
Description
3,4-Difluoro-N-[(3-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H10F2N2O2 It is characterized by the presence of two fluorine atoms on the aniline ring and a nitrophenylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(3-nitrophenyl)methyl]aniline typically involves the following steps:
Nitration: The starting material, 3,4-difluoroaniline, undergoes nitration to introduce the nitro group. This is usually achieved by reacting 3,4-difluoroaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Reductive Amination: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Methylation: The final step involves the methylation of the amine group with a suitable methylating agent, such as formaldehyde, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[(3-nitrophenyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: The major product is the corresponding amine.
Substitution: Substituted aniline derivatives are formed.
Scientific Research Applications
3,4-Difluoro-N-[(3-nitrophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[(3-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenylmethyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: Lacks the nitrophenylmethyl group, making it less complex.
3-Nitroaniline: Lacks the difluoro substitution, affecting its chemical reactivity.
N-Methyl-3,4-difluoroaniline: Similar but without the nitro group.
Uniqueness
3,4-Difluoro-N-[(3-nitrophenyl)methyl]aniline is unique due to the combination of difluoro and nitrophenylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-difluoro-N-[(3-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c14-12-5-4-10(7-13(12)15)16-8-9-2-1-3-11(6-9)17(18)19/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKVDDRGAZJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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